molecular formula C8H10BrFN2O2 B2738413 ethyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate CAS No. 1856085-73-8

ethyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate

Cat. No. B2738413
CAS RN: 1856085-73-8
M. Wt: 265.082
InChI Key: NMEHEPATAOJGFZ-UHFFFAOYSA-N
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Description

“Ethyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate” is a chemical compound with the molecular formula C8H10BrFN2O2 . It is a derivative of pyrazole, which is a class of organic compounds containing a five-membered aromatic ring with three carbon atoms, two nitrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of “ethyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate” can be analyzed based on its molecular formula C8H10BrFN2O2. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . Attached to this ring are a bromine atom, a 2-fluoroethyl group, and an ethyl carboxylate group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “ethyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate” include its molecular weight, which is 265.08 g/mol . It is a powder at room temperature .

Safety And Hazards

The safety information for “ethyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

ethyl 4-bromo-1-(2-fluoroethyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrFN2O2/c1-2-14-8(13)7-6(9)5-12(11-7)4-3-10/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEHEPATAOJGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1Br)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate

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